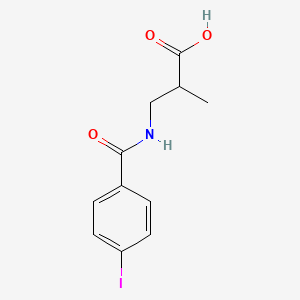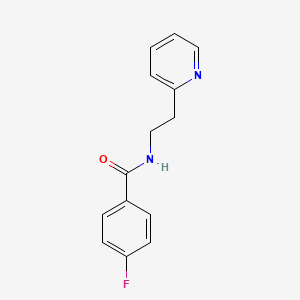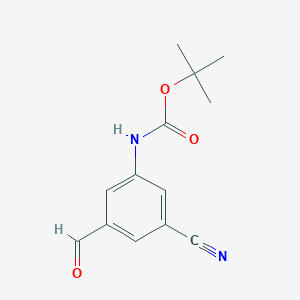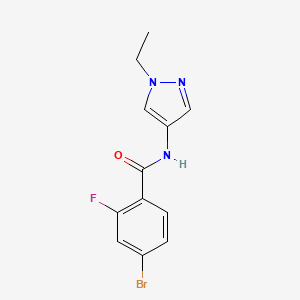
1-(Thiophen-3-yl)but-3-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Thiophen-3-yl)but-3-yn-1-ol is an organic compound with the molecular formula C8H8OS and a molecular weight of 152.21 g/mol It features a thiophene ring, which is a five-membered ring containing sulfur, attached to a butyn-1-ol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Thiophen-3-yl)but-3-yn-1-ol can be synthesized through several methods. One common approach involves the coupling of thiophene derivatives with propargyl alcohols. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere . The reaction proceeds through a coupling-isomerization mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Thiophen-3-yl)but-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Formation of 1-(Thiophen-3-yl)but-3-yn-1-one.
Reduction: Formation of 1-(Thiophen-3-yl)but-3-en-1-ol or 1-(Thiophen-3-yl)butan-1-ol.
Substitution: Formation of various substituted thiophene derivatives.
Applications De Recherche Scientifique
1-(Thiophen-3-yl)but-3-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocycles and polymers.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1-(Thiophen-3-yl)but-3-yn-1-ol is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions, while the hydroxyl and alkyne groups can form hydrogen bonds and undergo nucleophilic or electrophilic reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
1-(Thiophen-3-yl)but-3-yn-1-ol is unique due to the position of the thiophene ring and the presence of both hydroxyl and alkyne functional groups
Propriétés
Formule moléculaire |
C8H8OS |
|---|---|
Poids moléculaire |
152.22 g/mol |
Nom IUPAC |
1-thiophen-3-ylbut-3-yn-1-ol |
InChI |
InChI=1S/C8H8OS/c1-2-3-8(9)7-4-5-10-6-7/h1,4-6,8-9H,3H2 |
Clé InChI |
UIGCTFXRPLAWDW-UHFFFAOYSA-N |
SMILES canonique |
C#CCC(C1=CSC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-Ethyl-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14909345.png)




![(3R)-1,7-dithia-4-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B14909380.png)
![(2'-(Diethyl(methyl)silyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14909383.png)
![4-methoxy-N-[4-(propan-2-yloxy)phenyl]benzamide](/img/structure/B14909390.png)
![1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine](/img/structure/B14909392.png)
![tert-Butyl (R)-6-methyl-2-(methylsulfonyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B14909393.png)
![N-(prop-2-en-1-yl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B14909396.png)



